molecular formula C22H17F3N4S B3613568 4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine

4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B3613568
M. Wt: 426.5 g/mol
InChI Key: YRIYIYWBXUVDCX-UHFFFAOYSA-N
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Description

The compound 4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine is a 1,2,4-triazole derivative featuring a pyridine ring at position 3 of the triazole core. Key structural attributes include:

  • N-4 substituent: A 4-methylphenyl group, contributing steric bulk and moderate lipophilicity.
  • C-5 substituent: A benzylsulfanyl group with a 3-(trifluoromethyl)phenyl moiety, introducing strong electron-withdrawing effects and enhanced metabolic stability due to the CF₃ group.

Properties

IUPAC Name

4-[4-(4-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4S/c1-15-5-7-19(8-6-15)29-20(17-9-11-26-12-10-17)27-28-21(29)30-14-16-3-2-4-18(13-16)22(23,24)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIYIYWBXUVDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-methylaniline and 3-(trifluoromethyl)benzyl chloride.

    Formation of Hydrazinecarbothioamide: 4-methylaniline is converted to N-(4-methylphenyl)hydrazinecarbothioamide.

    Acylation: The hydrazinecarbothioamide undergoes acylation to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.

    Cyclization: This intermediate is cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.

    Alkylation: The triazol-3-thiol is alkylated with 3-(trifluoromethyl)benzyl chloride to yield the final product.

Chemical Reactions Analysis

4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions:

Scientific Research Applications

4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s analogs differ primarily in substituents at the triazole’s N-4 and C-5 positions. Below is a comparative analysis of key derivatives:

Key Observations:
  • Pyridine vs. other heterocycles: Pyridine at C-3 (target compound) may improve solubility compared to furan or thiophene analogs .
  • Synthetic Yields : Vary widely (27–95%), influenced by steric hindrance and reactivity of halogenated precursors .
Antimicrobial and Antifungal Activity
  • : A dichlorobenzyl-substituted triazole exhibited 53.57–66.67% inhibition against fungal strains, attributed to halogen-enhanced membrane penetration .
  • : Derivatives with electron-withdrawing groups (e.g., Cl, CN) on the phenyl ring showed improved antimicrobial activity, suggesting the target’s CF₃ group may confer similar benefits .
Analgesic and Anti-inflammatory Activity
  • : A 4-nitrobenzyl analog (31b) demonstrated significant analgesic activity, while a 2,4-dimethylbenzyl derivative (31a) showed anti-inflammatory effects. This highlights the role of R2 substituents in modulating activity .
Oncology and Signaling Pathways
  • : JW74, a methoxyphenyl-oxadiazole triazole, stabilizes AXIN2 to inhibit β-catenin, enhancing cisplatin sensitivity in cervical cancer cells. The target’s CF₃ group may similarly disrupt protein-protein interactions .

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic and Analytical Comparisons
Compound ^1H NMR (δ, ppm) ^13C NMR (δ, ppm) HRMS (m/z) IR (cm⁻¹)
Target Not reported Not reported Not reported Not reported
[1] (R2 = 2-chloro-5-CF₃-benzyl) Aromatic protons: 7.2–8.5; CH₂S: 4.2 CF₃: 122.5 (q); pyridine carbons: 148–152 481.0921 [M+H]⁺ C-F: 1120; C=S: 680
[15] (R2 = 2,4-Cl₂-benzyl) Aromatic protons: 7.1–7.8; CH₂S: 4.3 Cl: 128–130; triazole carbons: 150–155 429.0 [M+H]⁺ C-Cl: 750; C=N: 1600
Notes:
  • CF₃ groups in the target compound would exhibit distinct ^19F NMR signals (~-60 ppm) and IR stretches (1100–1200 cm⁻¹) .
  • Sulfanyl (C-S) linkages typically show IR absorption near 680 cm⁻¹ and ^1H NMR shifts at δ 4.2–4.5 for SCH₂ protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine
Reactant of Route 2
Reactant of Route 2
4-[4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine

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